

Mecoprop-P Stability Under Diverse Environmental Conditions: A Technical Guide

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Compound of Interest

Compound Name: Mecoprop-P

Cat. No.: B095672

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Introduction

Mecoprop-P, the herbicidally active (R)-enantiomer of Mecoprop, is a selective post-emergence phenoxypropionic acid herbicide widely used for the control of broadleaf weeds in cereal crops and turf. Its extensive use necessitates a thorough understanding of its environmental fate and stability to assess its potential for persistence and contamination of soil and water resources. This in-depth technical guide provides a comprehensive overview of the stability of **Mecoprop-P** under various environmental conditions, including its degradation through hydrolysis, photolysis, and microbial processes. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for environmental scientists, researchers, and professionals involved in the development and risk assessment of agrochemicals.

Chemical Properties of Mecoprop-P

Property	Value
IUPAC Name	(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
CAS Number	16484-77-8
Molecular Formula	C ₁₀ H ₁₁ ClO ₃
Molecular Weight	214.65 g/mol
Water Solubility	860 mg/L at 20 °C
pKa	3.79 at 25 °C

Stability of Mecoprop-P to Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of **Mecoprop-P** in the environment, although their significance varies depending on the specific conditions.

Hydrolytic Stability

Mecoprop-P is generally considered to be stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 5-9).[1] Standard hydrolysis studies, such as those following OECD Guideline 111, are conducted to determine the rate of abiotic hydrolysis at various pH levels and temperatures.[2][3]

Table 1: Hydrolytic Stability of **Mecoprop-P**

pH	Temperature (°C)	Half-life (DT ₅₀)	Reference
4	50	> 1 year	[2]
7	50	> 1 year	[2]
9	50	> 1 year	[2]

As indicated in the table, **Mecoprop-P** exhibits high stability to hydrolysis across a range of pH values, even at elevated temperatures. This suggests that hydrolysis is not a significant

degradation pathway for this compound under typical environmental conditions.

Photolytic Stability

Photodegradation, or photolysis, is the breakdown of molecules by light. The susceptibility of a chemical to photolysis depends on its ability to absorb light in the solar spectrum (wavelengths >290 nm) and the efficiency of the subsequent chemical reactions (quantum yield). For **Mecoprop-P**, photolysis in water can be a relevant degradation pathway.

Table 2: Photolytic Degradation of **Mecoprop-P** in Water

Condition	Half-life (DT ₅₀)	Major Metabolite(s)	Reference
Simulated sunlight	3.3 - 4.2 days	o-cresol	Not specified
Not specified	19.5 days	Not specified	Not specified

The primary phototransformation product of **Mecoprop-P** in water has been identified as o-cresol. The rate of photolysis can be influenced by factors such as the intensity and spectrum of light, the presence of photosensitizing substances in the water, and water chemistry.

Stability of Mecoprop-P to Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of **Mecoprop-P** in soil and aquatic environments. A diverse range of microorganisms can utilize this herbicide as a source of carbon and energy.

Aerobic Biodegradation in Soil

Under aerobic conditions, **Mecoprop-P** is readily degraded by soil microorganisms. The rate of degradation is influenced by several factors, including soil type, organic matter content, moisture, temperature, and the abundance of specific microbial populations.

Table 3: Aerobic Soil Degradation Half-lives (DT₅₀) of **Mecoprop-P**

Soil Type	Temperature (°C)	DT ₅₀ (days)	DT ₉₀ (days)	Reference
Not specified	20	5.24	20 - 33	[2]
Topsoil (<30 cm)	Not specified	~12	Not specified	[4]
Subsoil (70-80 cm)	Not specified	>84	Not specified	[4]
Topsoil (0-15 cm)	15	7.4 - 19.7	Not specified	[5]
Subsoil (50-60 cm)	15	27.9 - 114	Not specified	[5]

As shown in the table, the degradation of **Mecoprop-P** is significantly faster in topsoil compared to subsoil, which is attributed to the higher microbial biomass and activity in the upper soil layers.[4] The degradation often follows first-order kinetics, but lag phases may be observed, particularly in soils not previously exposed to the herbicide.[4]

Anaerobic Biodegradation in Soil and Sediment

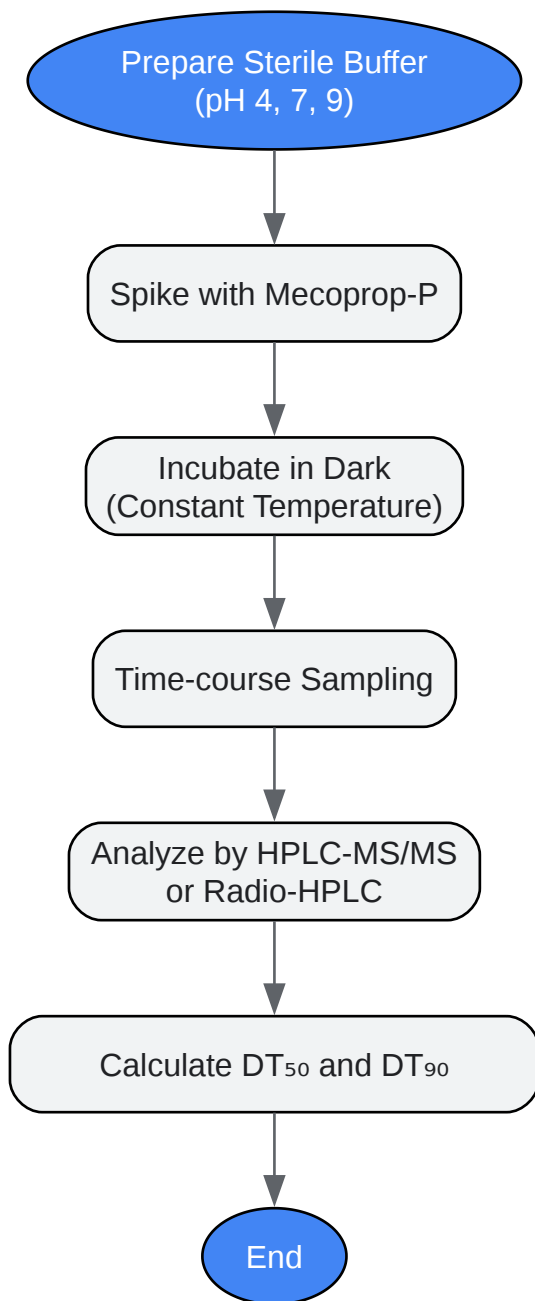
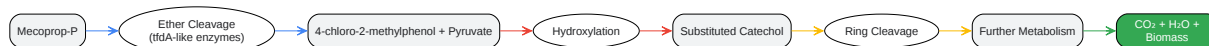
Information on the anaerobic degradation of **Mecoprop-P** is less abundant compared to aerobic conditions. Generally, degradation is slower in the absence of oxygen. Some studies have indicated that under nitrate-reducing conditions, the R-enantiomer of Mecoprop can be degraded.[6] However, under methanogenic or sulfate-reducing conditions, degradation may be negligible.[6]

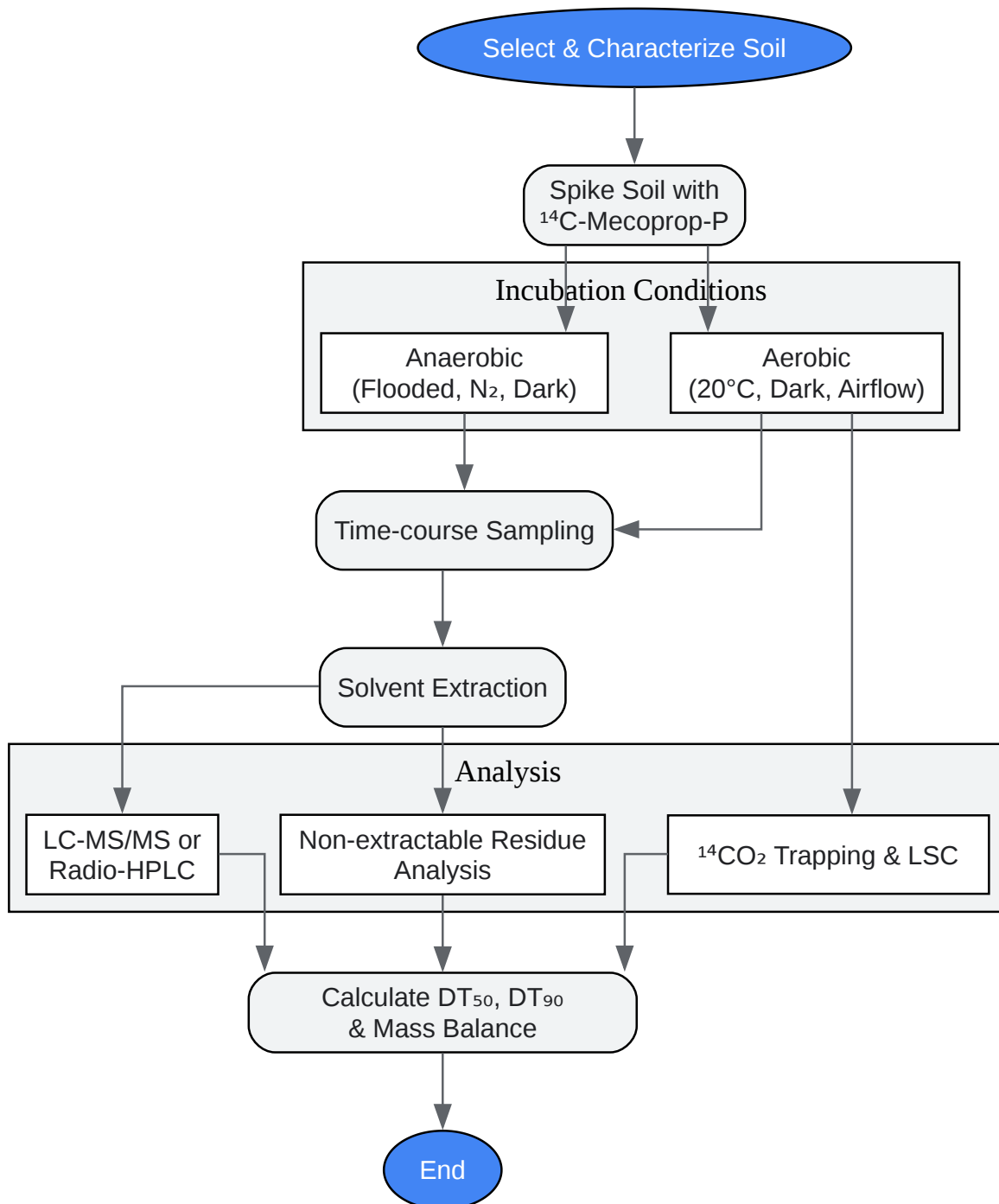
Table 4: Anaerobic Degradation of **Mecoprop-P**

Condition	Degradation	Reference
Methanogenic/Sulfate-reducing	No significant degradation	[6]
Nitrate-reducing	Degradation of the R-enantiomer observed	[6]

Microbial Degradation Pathway

The microbial degradation of **Mecoprop-P** is initiated by the cleavage of the ether linkage, a reaction often catalyzed by α -ketoglutarate-dependent dioxygenase enzymes encoded by *tfdA*-like genes.^{[7][8]} This initial step yields 4-chloro-2-methylphenol and pyruvate.^[7] The resulting 4-chloro-2-methylphenol is then further metabolized, typically through hydroxylation and subsequent ring cleavage.^[9]





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- To cite this document: BenchChem. [Mecoprop-P Stability Under Diverse Environmental Conditions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095672#mecoprop-p-stability-under-different-environmental-conditions]

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